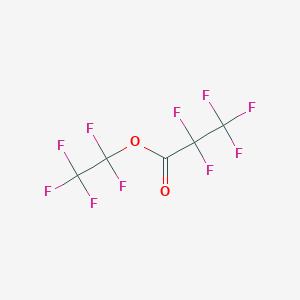
Non-7-ene-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-7-ene-2,4-dione is a chemical compound characterized by its unique bicyclic structure. This compound is part of a broader class of organic molecules known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a nonane ring with two ketone groups at positions 2 and 4, and a double bond at position 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Non-7-ene-2,4-dione typically involves a series of organic reactions designed to construct the bicyclic core. One common method is the Diels-Alder reaction, which forms the bicyclic structure through a cycloaddition process. This reaction often requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Non-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Non-7-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antiviral or anticancer properties.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which Non-7-ene-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Non-7-ene-2,4-dione can be compared to other bicyclic compounds such as:
Spiro[5.5]undecane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Bicyclo[4.3.0]nonane derivatives: These compounds have a similar core structure but may exhibit different chemical and biological properties due to variations in their substituents.
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions makes it a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
380600-69-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
non-7-ene-2,4-dione |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3-4H,5-7H2,1-2H3 |
Clé InChI |
IBPYVJCOSPWGCS-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


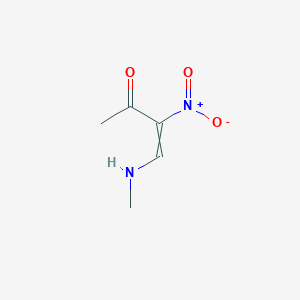
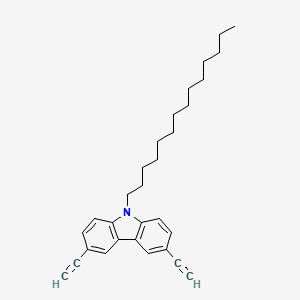
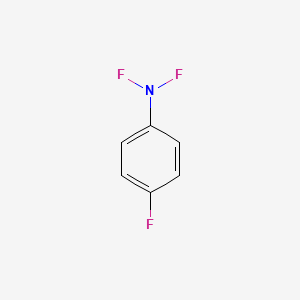

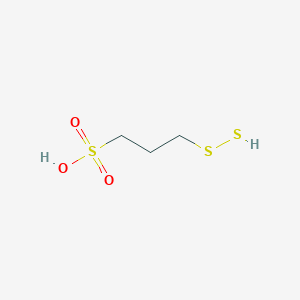
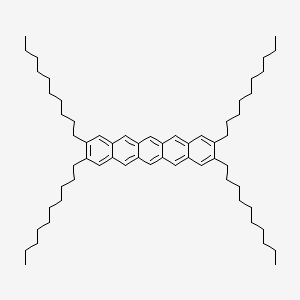
![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

